1,3-Di(adamantan-1-yl)-1H-imidazol-3-ium chloride

Organometallic Chemistry Catalyst Precursor Thermal Analysis

Sourcing the optimal NHC precursor for demanding catalytic applications is critical. 1,3-Di(adamantan-1-yl)-1H-imidazol-3-ium chloride (IAd·HCl) is the definitive precursor to the IAd carbene, offering unmatched thermal stability (mp 345-346 °C) for reactions above 100 °C where common alternatives degrade. Its precisely defined steric profile (%Vbur 39.8) uniquely balances reactivity and selectivity in Pd-catalyzed systems. - Enables chemoselective aerobic oxidation of unprotected diols, eliminating protecting group steps. - Ensures sustained catalytic activity in high-temperature cross-couplings and hydrofunctionalizations. - Consistent quality: ≥98% purity with full analytical documentation (NMR, HPLC).

Molecular Formula C23H33ClN2
Molecular Weight 373 g/mol
CAS No. 131042-78-9
Cat. No. B143247
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Di(adamantan-1-yl)-1H-imidazol-3-ium chloride
CAS131042-78-9
Molecular FormulaC23H33ClN2
Molecular Weight373 g/mol
Structural Identifiers
SMILESC1C2CC3CC1CC(C2)(C3)N4C=C[N+](=C4)C56CC7CC(C5)CC(C7)C6.[Cl-]
InChIInChI=1S/C23H33N2.ClH/c1-2-25(23-12-19-6-20(13-23)8-21(7-19)14-23)15-24(1)22-9-16-3-17(10-22)5-18(4-16)11-22;/h1-2,15-21H,3-14H2;1H/q+1;/p-1
InChIKeyPGYYVTILCOIEOP-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3-Di(adamantan-1-yl)-1H-imidazol-3-ium chloride (CAS 131042-78-9) NHC Precursor Procurement & Performance Guide


1,3-Di(adamantan-1-yl)-1H-imidazol-3-ium chloride (CAS 131042-78-9), commonly abbreviated as IAd·HCl, is an imidazolium salt that serves as a precursor to the N-heterocyclic carbene (NHC) ligand IAd (1,3-diadamantylimidazol-2-ylidene). This compound is a white crystalline solid with a molecular formula of C₂₃H₃₃ClN₂ and a molecular weight of 372.97 g/mol . The chloride salt is the most direct and widely utilized precursor for generating the sterically demanding, electron-rich IAd carbene in situ for catalysis and coordination chemistry [1].

Why 1,3-Di(adamantan-1-yl)-1H-imidazol-3-ium chloride Cannot Be Interchanged with Other NHC Precursors


The catalytic performance and physical properties of N-heterocyclic carbene (NHC) metal complexes are exquisitely sensitive to the steric and electronic profile of the carbene ligand. While many imidazolium salts exist as NHC precursors, the IAd framework presents a unique combination of extreme steric bulk and electron-richness that cannot be replicated by smaller or aryl-substituted analogues like IPr·HCl or IMes·HCl [1]. The adamantyl substituents confer significantly different solubility, thermal stability, and catalytic selectivity profiles. Direct substitution with a less sterically demanding precursor leads to marked differences in reaction outcomes, including lower yields and altered chemoselectivity, as demonstrated in comparative catalytic studies [2].

Quantified Comparative Performance Data for 1,3-Di(adamantan-1-yl)-1H-imidazol-3-ium chloride


Comparative Thermal Stability: 1,3-Di(adamantan-1-yl)-1H-imidazol-3-ium chloride vs. IPr·HCl

1,3-Di(adamantan-1-yl)-1H-imidazol-3-ium chloride exhibits a substantially higher melting point and decomposition temperature compared to the widely used IPr·HCl (1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride). This indicates superior thermal robustness as a solid reagent, which is a critical parameter for procurement, storage, and applications requiring high-temperature conditions .

Organometallic Chemistry Catalyst Precursor Thermal Analysis

Comparative Steric Bulk: IAd vs. Common NHCs

The steric demand of the IAd ligand, derived from 1,3-Di(adamantan-1-yl)-1H-imidazol-3-ium chloride, is quantifiably distinct from other commonly used NHCs. Using the percent buried volume (%Vbur) model, a computational metric for ligand steric bulk, the IAd ligand (39.8) is positioned between the moderately bulky IMes (36.5) and the highly bulky IPr (44.5). This unique steric environment leads to different coordination geometries and catalytic selectivities [1].

Computational Chemistry Ligand Design Steric Effects

Comparative Catalytic Efficiency: IAd vs. Other NHCs in Pd-Catalyzed Diol Oxidation

In a comparative study of Pd-(NHC) complexes for the chemoselective aerobic oxidation of unprotected 1,2- and 1,3-diols, the catalyst derived from 1,3-Di(adamantan-1-yl)-1H-imidazol-3-ium chloride (the IAd precursor) was identified as the most efficient among those tested. The study explicitly states that the precursor with the N,N'-bis(adamantyl)imidazol-2-ylidene ligand and chloride counterion is the most effective for the chemoselective oxidation of 1,2-diols to hydroxy ketones [1].

Oxidation Catalysis Chemoselectivity Palladium

Historical Precedent: IAd as the First Shelf-Stable NHC

The IAd framework is historically significant as the precursor to the first isolated, shelf-stable N-heterocyclic carbene. The landmark isolation of 1,3-diadamantylimidazol-2-ylidene by Arduengo et al. in 1991 fundamentally changed the perception of carbenes from transient intermediates to stable, storable ligands. The chloride salt (IAd·HCl) is the direct precursor to this groundbreaking compound [1].

NHC Chemistry Organometallic History of Science

High-Value Research & Industrial Applications for 1,3-Di(adamantan-1-yl)-1H-imidazol-3-ium chloride


Development of Robust Catalysts for High-Temperature Reactions

The high thermal stability of 1,3-Di(adamantan-1-yl)-1H-imidazol-3-ium chloride (mp 345-346°C) makes it an ideal precursor for catalysts designed for demanding reactions at elevated temperatures. Its use can prevent premature ligand decomposition, ensuring sustained catalytic activity and selectivity in processes such as cross-couplings or hydrofunctionalizations that require heating above 100°C, where less stable NHC precursors like IPr·HCl might degrade .

Catalysis Requiring Defined Intermediate Steric Bulk

When a catalyst's performance is highly sensitive to the steric environment, IAd·HCl offers a precisely defined middle ground. With a %Vbur of 39.8, it is sterically more demanding than IMes (36.5) but less congested than IPr (44.5) [1]. This unique profile can be exploited to achieve high activity in reactions where IMes-based catalysts lead to side reactions due to insufficient shielding and IPr-based catalysts suffer from slow kinetics due to excessive bulk around the metal center.

Selective Oxidation of Unprotected Polyols

Based on direct comparative evidence [2], this specific NHC precursor is the leading choice for developing palladium-catalyzed systems for the chemoselective aerobic oxidation of unprotected diols. This application is particularly valuable in fine chemical and pharmaceutical synthesis, where the ability to selectively oxidize one hydroxyl group in the presence of others is critical for streamlining synthetic routes and avoiding protecting group chemistry.

Fundamental Research in Organometallic Chemistry and Ligand Design

As the precursor to the first shelf-stable NHC [3], IAd·HCl remains a benchmark compound in organometallic chemistry. It is the standard reference for studies on NHC stability, electronic properties (strong σ-donation), and steric effects. Its use ensures results are comparable to a vast body of foundational literature, facilitating the benchmarking of new ligands and the elucidation of structure-activity relationships in catalytic cycles.

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